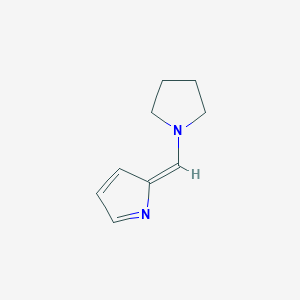

2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H12N2 |

|---|---|

Molecular Weight |

148.20 g/mol |

IUPAC Name |

(2E)-2-(pyrrolidin-1-ylmethylidene)pyrrole |

InChI |

InChI=1S/C9H12N2/c1-2-7-11(6-1)8-9-4-3-5-10-9/h3-5,8H,1-2,6-7H2/b9-8+ |

InChI Key |

PYWBZPSJAOZVSU-CMDGGOBGSA-N |

Isomeric SMILES |

C1CCN(C1)/C=C/2\C=CC=N2 |

Canonical SMILES |

C1CCN(C1)C=C2C=CC=N2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Direct Synthesis of 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole

Direct synthetic routes to this compound offer the most straightforward access to the target molecule, typically involving the formation of the exocyclic double bond in the final step.

Base-Mediated Condensation Approaches

Base-mediated condensation represents a classical and effective method for the formation of the enamine-like structure present in this compound. This approach would likely involve the reaction of a suitable 2H-pyrrole precursor bearing a reactive methylene (B1212753) group at the 2-position with a pyrrolidine (B122466) derivative under basic conditions. The base facilitates the deprotonation of the methylene group, generating a nucleophilic species that can then react with an activated pyrrolidine, such as an N-acylpyrrolidine or a similar electrophilic variant.

Alternatively, a Vilsmeier-Haack-type reaction on a 1H-pyrrole precursor could generate a reactive iminium salt intermediate, which upon reaction with pyrrolidine would yield the target compound. While direct examples for this specific molecule are not prevalent in the literature, the general principles of enamine and iminium salt chemistry support the feasibility of this approach.

Nucleophilic Addition and Subsequent Cyclization

The synthesis of substituted pyrroles can be achieved through the double nucleophilic addition to α,β-unsaturated imines, followed by cyclization and oxidation. nih.gov This methodology could be conceptually adapted for the synthesis of the target compound's core structure. A plausible route would involve the reaction of an appropriate α,β-unsaturated imine with a nucleophile that introduces the pyrrolidine moiety or a precursor to it. Subsequent intramolecular cyclization would form the 2H-pyrrole ring. nih.gov

Another relevant strategy involves the dearomatizing anionic cyclization of pyrrole (B145914) carboxamides. google.com In this type of reaction, intramolecular nucleophilic attack by an organolithium reagent on the pyrrole ring leads to the formation of new heterocyclic rings. google.com While this method typically yields fused ring systems, modifications to the starting materials and reaction conditions could potentially be explored to favor the formation of the exocyclic methylene-pyrrolidine structure.

Indirect Synthetic Routes via Precursors and Rearrangements

Indirect routes provide alternative pathways to this compound, often involving the construction of a substituted pyrrole or pyrrolidine ring followed by functional group interconversions or rearrangements to generate the final product.

Dearomatization of 1H-Pyrroles

The dearomatization of stable 1H-pyrroles is a powerful strategy for accessing the less common 2H-pyrrole tautomer. nih.govnih.gov A recently developed protocol involves the dearomative chlorination of 1H-pyrroles to generate highly reactive 2,5-dichloro-substituted 2H-pyrroles. nih.gov These intermediates can then undergo nucleophilic substitution with various amines. nih.gov To synthesize this compound, one could envision a scenario where a 2-methyl-1H-pyrrole is first dearomatized, followed by functionalization at the 2-position and subsequent reaction with pyrrolidine. Iridium-catalyzed intramolecular asymmetric allylic alkylation has also been employed for the asymmetric dearomatization of pyrroles, leading to spiro-2H-pyrrole derivatives. rsc.org

A high-yielding route to arylated 2H-pyrroles has been developed utilizing the metalation of 2,5-disubstituted pyrroles followed by a palladium-catalyzed cross-coupling reaction. nih.gov This methodology could potentially be adapted by using an appropriate methylene-containing substituent that could be converted to the desired pyrrolidin-1-ylmethylene group.

Table 1: Representative Examples of 2H-Pyrrole Synthesis via Dearomatization of 1H-Pyrroles

| Starting Material (1H-Pyrrole) | Reagents and Conditions | Product (2H-Pyrrole Derivative) | Yield (%) | Reference |

| 2,5-Diaryl-1H-pyrroles | 1. Metalation2. Pd-catalyzed cross-coupling with aryl chlorides | 2,2,5-Triaryl-2H-pyrroles | High | nih.gov |

| Allylic carbonate tethered pyrroles | [Ir(cod)Cl]₂, BINOL-derived phosphoramidite (B1245037) ligand | Spiro-2H-pyrrole derivatives | up to 96% ee | rsc.org |

| Substituted 1H-pyrroles | In situ generation of 2,5-dichloro-substituted 2H-pyrroles, followed by reaction with amines | 2,5-Diaminated 2H-pyrroles | up to 96% | nih.gov |

Oxidation of Pyrrolines or Pyrrolidines

The oxidation of partially or fully saturated pyrrole precursors, such as pyrrolines or pyrrolidines, can lead to the formation of the 2H-pyrrole ring system. A tandem amination/oxidation sequence of a secondary amine-tethered alkyne mediated by silver has been shown to produce functionalized pyrroles. nih.gov This strategy could be adapted by designing a precursor that, upon oxidation, would yield the desired this compound.

Furthermore, the oxidation of N-acyl-pyrrolidines with reagents like iron(II)-hydrogen peroxide has been reported to yield pyrrolidin-2-ones. researchgate.net While this specific outcome is not the target compound, it demonstrates the principle of oxidizing the pyrrolidine ring. A carefully chosen substrate and oxidizing agent could potentially lead to the formation of a 2H-pyrrole. For instance, a photocatalyzed cycloaddition-oxidation sequence has been used to convert chalcones and 2H-azirines into tetrasubstituted pyrroles, with the final oxidation step often carried out using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov

Table 2: Examples of Pyrrole Synthesis via Oxidation of Precursors

| Precursor | Reagents and Conditions | Product | Yield (%) | Reference |

| Secondary amine-tethered alkyne | Silver acetate, DCM, room temperature | Functionalized pyrrole | 74% | nih.gov |

| N-Acyl-pyrrolidines | Fe(II)-H₂O₂, 95% aq. acetonitrile | Pyrrolidin-2-ones | Not specified | researchgate.net |

| Δ¹-Pyrroline intermediate | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), toluene, reflux | Tetrasubstituted pyrrole | 44% (overall) | nih.gov |

Ring Construction through Catalytic Cycloaddition

Catalytic cycloaddition reactions offer a convergent approach to construct the 2H-pyrrole core. A formal [3+2]-cycloaddition of 2H-azirines with enones, promoted by visible light, has been developed for the synthesis of Δ¹-pyrrolines, which are direct precursors to pyrroles upon oxidation. nih.gov This method allows for the rapid construction of the five-membered ring with good yields. nih.gov

An organocatalytic, enantioselective [6+2]-cycloaddition of 2-methide-2H-pyrroles with aryl acetaldehydes has also been reported. nih.gov This reaction, catalyzed by a chiral BINOL-derived phosphoric acid, provides access to highly substituted 2,3-dihydro-1H-pyrrolizin-3-ols. nih.gov While this leads to a fused system, the in situ generation of a 2-methide-2H-pyrrole intermediate is a key step that could potentially be intercepted or modified to form the desired exocyclic double bond with pyrrolidine. The synthesis of functionalized pyrrole derivatives via the diverse cyclization of azomethine ylides with olefins is another powerful tool in this context. nih.gov

Table 3: Catalytic Cycloaddition Approaches to Pyrrole-Related Scaffolds

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Yield (%) | Reference |

| 2H-Azirines | Enones | Visible light, photoflow platform | Δ¹-Pyrrolines | 41-93% | nih.gov |

| 1H-Pyrrole-2-carbinols | Aryl acetaldehydes | Chiral BINOL-derived phosphoric acid | 2,3-Dihydro-1H-pyrrolizin-3-ols | up to 70% | nih.gov |

| Pyridinium ylide | Olefins (from isatin (B1672199) and dialkyl acetylenedicarboxylate) | Pyridine | Novel pyrrole derivatives | Moderate to excellent | nih.gov |

Rearrangement of 3H-Pyrroles

One effective strategy for accessing 2H-pyrroles is through the rearrangement of their 3H-pyrrole isomers. researchgate.net 3H-Pyrroles, also known as pyrrolenines, can be synthesized through various methods, including the modification of 1H-pyrroles or construction from acyclic precursors like oximes and nitriles. scilit.comchim.it These 3H-pyrroles can then be isomerized to the corresponding 2H-pyrroles.

Research has demonstrated that this isomerization can occur under specific conditions, often driven by thermal or acidic stimuli. The process allows for the conversion of a less stable, non-aromatic isomer into another, providing a valuable pathway for diversification. For instance, a dearomatization-rearrangement strategy has been developed where 2,5-disubstituted 1H-pyrroles are first converted to 2,2,5-trisubstituted 2H-pyrroles, which can then rearrange under acidic conditions to yield 2,3,5-trisubstituted 1H-pyrroles. acs.org This highlights the role of 2H-pyrroles as key intermediates in rearrangement cascades. A 2015 study also showed that dearomative alkylation of substituted 1H-pyrroles with α,β-unsaturated ketones in the presence of silica (B1680970) gel could yield 2H-pyrroles. chim.it

Green Chemistry Approaches to Pyrrole Synthesis

The principles of green chemistry have become a significant driver in the development of modern synthetic methodologies for pyrrole derivatives. lucp.net These approaches aim to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency. researchgate.netsemanticscholar.org

Key green strategies applied to pyrrole synthesis include:

Mechanochemical Synthesis : The use of ball milling for the Paal-Knorr synthesis of N-substituted pyrroles has been demonstrated. This solventless method utilizes bio-sourced organic acids like citric acid as catalysts, offering very short reaction times compared to traditional methods. lucp.netresearchgate.net

Ultrasound and Microwave-Assisted Synthesis : Sonochemistry, which uses ultrasound to drive reactions, has been applied to pyrrole synthesis. For example, replacing acetic acid with the less volatile and recyclable lactic acid, combined with ultrasound irradiation (40 kHz), increases reaction rates and yields while avoiding high temperatures. semanticscholar.org

Use of Greener Catalysts and Solvents : The development of heterogeneous nano-catalysts, such as copper-based magnetic nanoparticles (Cu@imine/Fe3O4 MNPs), allows for efficient synthesis of polysubstituted pyrroles under solvent-free conditions. lucp.net These catalysts can often be easily recovered and reused. Similarly, the classic Paal-Knorr reaction, which produces water as the only byproduct, has been adapted to run under solvent- and catalyst-free conditions, representing a highly atom-economical process. acs.org

Table 1: Comparison of Traditional vs. Green Paal-Knorr Synthesis Conditions

| Feature | Traditional Method | Green Method Example | Source(s) |

|---|---|---|---|

| Solvent | Acetic Acid | None (Solvent-free) or Lactic Acid | semanticscholar.orgacs.org |

| Catalyst | Acid (e.g., Acetic Acid) | None or Bio-sourced organic acids | lucp.netacs.org |

| Energy Input | Conventional Heating | Ultrasound or Ball Milling | lucp.netsemanticscholar.org |

| Reaction Time | Hours | Minutes to Hours | researchgate.net |

| Byproducts | Minimal (Water) | Minimal (Water) | acs.org |

| Sustainability | Moderate | High | lucp.netresearchgate.netsemanticscholar.org |

Advanced Synthetic Techniques for 2H-Pyrroles

Beyond classical methods, advanced techniques, particularly those employing transition metal catalysis, have revolutionized the synthesis of pyrrole heterocycles, including the 2H-pyrrole scaffold. tohoku.ac.jp These methods offer high efficiency, selectivity, and functional group tolerance. researchgate.net

Transition metals such as palladium, copper, gold, rhodium, and zinc are central to many modern pyrrole syntheses. tohoku.ac.jporganic-chemistry.orgnih.gov These catalysts can activate otherwise inert bonds and orchestrate complex bond-forming cascades under mild conditions. For example, zinc iodide (ZnI2) and rhodium catalysts have been used to convert dienyl azides into 2,5-disubstituted pyrroles at room temperature. organic-chemistry.orgnih.gov Similarly, copper hydride (CuH) catalysis enables the coupling of enynes and nitriles to form polysubstituted pyrroles. mit.edu

Palladium catalysis is a powerful tool for C-C bond formation, and it has been successfully applied to the direct synthesis of arylated 2H-pyrroles. researchgate.net A key strategy involves the dearomative C2-arylation of 1H-pyrrole precursors. researchgate.net

In a notable high-yielding route, 2,5-disubstituted 1H-pyrroles are first metalated and then subjected to a palladium-catalyzed cross-coupling reaction with aryl halides. acs.org This dearomatization strategy directly furnishes 2,2,5-trisubstituted 2H-pyrroles. The choice of ligand is crucial for controlling the reaction's selectivity and efficiency. researchgate.netscilit.com

Table 2: Palladium-Catalyzed Synthesis of Arylated 2H-Pyrroles

| 1H-Pyrrole Substrate | Aryl Halide | Catalyst/Ligand | Product (2H-Pyrrole) | Yield | Source(s) |

|---|---|---|---|---|---|

| 2,5-Diphenyl-1H-pyrrole | Iodobenzene | Pd(OAc)2 / SPhos | 2,2,5-Triphenyl-2H-pyrrole | 90% | acs.org |

| 2,5-Di(p-tolyl)-1H-pyrrole | 4-Iodotoluene | Pd(OAc)2 / SPhos | 2,5-Di(p-tolyl)-2-(p-tolyl)-2H-pyrrole | 85% | acs.org |

| 2-Phenyl-5-(thiophen-2-yl)-1H-pyrrole | Iodobenzene | Pd(OAc)2 / SPhos | 2-Phenyl-2-phenyl-5-(thiophen-2-yl)-2H-pyrrole | 78% | acs.org |

The Ugi four-component reaction (Ugi-4CR) is a highly efficient method for generating molecular complexity from simple starting materials. The resulting Ugi adducts can serve as versatile precursors for subsequent transformations. Copper-catalyzed post-Ugi reactions have emerged as a novel strategy for synthesizing highly substituted spiro[2H-pyrrole-2,3-succinimide] derivatives. researchgate.netbohrium.com

In this one-pot methodology, Ugi adducts derived from enantiopure α-alkylbenzyl amines undergo a copper(I)-promoted radical cyclization. researchgate.net This process involves a chirality transfer, leading to enantioenriched 2H-pyrrole products. The reaction demonstrates the power of combining multicomponent reactions with transition metal catalysis to rapidly build complex heterocyclic systems from simple, readily available precursors. researchgate.netbohrium.com

Table 3: Copper-Catalyzed Post-Ugi Synthesis of Spiro[2H-pyrrole] Derivatives

| Amine | Isocyanide | Arylglyoxal | Catalyst | Product | Yield | Source(s) |

|---|---|---|---|---|---|---|

| (R)-α-Methylbenzylamine | tert-Butyl isocyanide | Phenylglyoxal | CuI | Enantioenriched spiro[2H-pyrrole-2,3-succinimide] | Good | researchgate.netbohrium.com |

| (R)-α-Ethylbenzylamine | Cyclohexyl isocyanide | 4-Methoxyphenylglyoxal | CuI | Enantioenriched spiro[2H-pyrrole-2,3-succinimide] | Good | researchgate.netbohrium.com |

Gold catalysts, known for their unique ability to activate alkynes, are highly effective in promoting cascade reactions for heterocycle synthesis. uctm.edu A prominent example is the gold(I)-catalyzed hydroamination/cyclization cascade of α-amino ketones with alkynes to form multi-substituted 1H-pyrroles. organic-chemistry.orgnih.govacs.org Although this specific reaction yields the aromatic 1H-pyrrole, the underlying mechanistic steps are relevant to advanced pyrrole construction.

The proposed mechanism initiates with a gold-catalyzed regioselective hydroamination of the alkyne with the α-amino ketone to form an enamine intermediate. acs.org This intermediate then undergoes a gold-promoted cyclization, followed by dehydration, to yield the final pyrrole product. organic-chemistry.orgacs.org The method is valued for its high regioselectivity, broad functional group tolerance, and the use of easily accessible starting materials. nih.gov

Table 4: Gold-Catalyzed Synthesis of Multisubstituted Pyrroles

| α-Amino Ketone | Alkyne | Catalyst | Additive | Yield | Source(s) |

|---|---|---|---|---|---|

| 2-Amino-1-phenylethanone | Phenylacetylene | JohnphosAu(MeCN)SbF6 | MgO | 97% | organic-chemistry.orgacs.org |

| 2-Amino-1-(p-tolyl)ethanone | 1-Hexyne | JohnphosAu(MeCN)SbF6 | MgO | 94% | organic-chemistry.orgacs.org |

| 1-Aminopropan-2-one | Ethyl propiolate | JohnphosAu(MeCN)SbF6 | MgO | 81% | organic-chemistry.orgacs.org |

Transition Metal-Catalyzed Reactions

Oxidative Cyclization Methodologies

Oxidative cyclization represents a powerful strategy for the formation of heterocyclic rings, often creating C-N or C-C bonds in a single, atom-economical step. For pyrrole synthesis, these methods can involve the intramolecular or intermolecular cyclization of suitable precursors, where a final oxidation step, either explicit or implicit, leads to the aromatic pyrrole ring.

One relevant approach involves the copper-catalyzed oxidative annulation using simple starting materials. For instance, a method for synthesizing pyrrole-2-carbaldehydes from aryl methyl ketones, arylamines, and acetoacetate (B1235776) esters has been developed. This reaction proceeds in the presence of a copper catalyst, iodine, and molecular oxygen, where the final step involves the direct oxidation of a C(sp³)-H bond to the aldehyde C=O bond. organic-chemistry.org The aldehyde oxygen atom in this process originates from O₂. organic-chemistry.org Such a pyrrole-2-carbaldehyde is a direct precursor to the target compound via condensation with pyrrolidine. nih.govmdpi.com

Another strategy involves a silver-mediated tandem amination/oxidation of a secondary amine-tethered alkyne, which produces a functionalized pyrrole in a single pot. nih.gov This process highlights the use of a metal oxidant to facilitate the final aromatization step to form the pyrrole ring. While these examples produce substituted pyrroles, the core concept of an oxidative cyclization followed by functionalization or direct incorporation of the side chain is a key strategy in heterocyclic synthesis.

Table 1: Key Features of Oxidative Cyclization Methods

| Method | Catalysts/Reagents | Key Transformation | Relevance to Target Compound |

|---|---|---|---|

| Oxidative Annulation | CuCl₂, I₂, O₂ | Forms pyrrole-2-carbaldehyde from ketones, amines, and esters organic-chemistry.org | Synthesizes a direct precursor organic-chemistry.org |

Transition Metal-Free Reactions

The development of transition metal-free reactions is a significant goal in green chemistry, aiming to reduce cost, toxicity, and environmental impact. For pyrrole synthesis, these methods often rely on the inherent reactivity of the starting materials under thermal or base/acid-catalyzed conditions.

A notable transition metal-free, one-pot strategy for synthesizing substituted pyrroles employs an aza-Wittig reaction. rsc.org This method utilizes the reaction between chromones and phenacyl azides, demonstrating wide substrate scope and operational simplicity under mild conditions. nih.govrsc.org Another approach involves the reaction of enaminones with nitrostyrene (B7858105) to yield highly functionalized pyrroles under neutral conditions without the need for any catalyst. organic-chemistry.org

Furthermore, stereoselective syntheses of pyrrolidines have been achieved through a metal-free, Lewis acid-mediated reductive hydroamination cascade of enynyl amines. organic-chemistry.org While this produces the saturated pyrrolidine ring, it underscores the power of metal-free catalysis in N-heterocycle synthesis. The formation of the target enamine, this compound, can be envisioned as a simple, metal-free condensation between pyrrole-2-carbaldehyde and pyrrolidine, often requiring only mild acid or base catalysis, or even just heat, to drive the dehydration. quora.com

Table 2: Comparison of Transition Metal-Free Syntheses

| Reaction Type | Key Reagents | Conditions | Product Type |

|---|---|---|---|

| Aza-Wittig Reaction | Chromones, Phenacyl Azides | Metal-free, mild conditions rsc.org | Substituted Pyrroles rsc.org |

| Enaminone Cyclization | Enaminones, Nitrostyrenes | Neutral, catalyst-free organic-chemistry.org | Functionalized Pyrroles organic-chemistry.org |

Multicomponent Reactions (MCRs) for Diverse Functionalization

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are highly valued for their efficiency and ability to rapidly generate molecular complexity. nih.gov They are particularly well-suited for creating libraries of substituted heterocycles for drug discovery.

Several MCRs have been developed for the synthesis of polysubstituted pyrroles. One such method involves a one-pot reaction of aldehydes, N-(sulfonamido)-acetophenones, and activated methylene compounds to produce tetra- and penta-substituted 2-aminopyrroles. nih.gov Another four-component reaction uses two different primary amines, diketene, and nitrostyrene to construct pyrrole-3-carboxamide derivatives. organic-chemistry.org These methods showcase the ability of MCRs to install diverse functional groups onto the pyrrole core in a single operation.

The synthesis of pyrrole derivatives has also been achieved via a one-pot, five-component reaction involving various anilines, dihydroxyethanones, and dimethyl acetylenedicarboxylate (B1228247) (DMAD) under catalyst-free conditions. orientjchem.orgorientjchem.org While not directly producing the target molecule, these MCRs provide rapid access to highly functionalized pyrrole intermediates that could be further elaborated. For example, a pyrrole with an appropriate side chain could be synthesized and then cyclized with an amine, or a pyrrole-2-carbaldehyde generated via an MCR could be condensed with pyrrolidine.

Table 3: Examples of Multicomponent Reactions for Pyrrole Synthesis

| Number of Components | Starting Materials | Key Feature | Reference |

|---|---|---|---|

| Three | Aldehydes, N-(Sulfonamido)-acetophenones, Activated Methylene Compounds | Access to polysubstituted 2-aminopyrroles | nih.gov |

| Four | Two Primary Amines, Diketene, Nitrostyrene | One-pot synthesis of pyrrole-3-carboxamides | organic-chemistry.org |

Continuous Flow Chemistry Applications

Continuous flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and ease of scalability. richmond.edu This technology has been successfully applied to the synthesis of various heterocyclic systems, including pyrroles.

A continuous flow process has been developed for the synthesis of polysubstituted pyrroles using β-chloroenals as key intermediates. richmond.edu The process involves the initial formation of the β-chloroenal from an aryl ketone in a flow reactor, followed by a high-temperature reaction with an amino acid ester to rapidly form the pyrrole ring. richmond.edu

Another application translated a batch reaction for pyrrolo[1,2-a]quinolines into a continuous flow process, which allowed for safe, multigram-scale preparation by mitigating the exothermic nature of the reaction. nih.govworktribe.com Similarly, photochemical reactions, which can be difficult to scale in batch due to light penetration issues, have been successfully implemented in flow reactors for the synthesis of pyrrolidine analogues. researchgate.net These examples demonstrate that the synthesis of pyrrole precursors or the final condensation step to form this compound could be adapted to a flow regime, potentially improving yield, safety, and throughput.

Table 4: Advantages of Flow Chemistry in Pyrrole Synthesis

| Feature | Description | Example Application | Reference |

|---|---|---|---|

| Safety | Better control over exotherms and hazardous intermediates. | Synthesis of pyrrolo[1,2-a]quinolines, mitigating exothermic risk. | nih.govworktribe.com |

| Scalability | Straightforward scale-up by running the reactor for longer. | Multigram synthesis of polysubstituted pyrroles. | richmond.edu |

| Efficiency | High-temperature/pressure conditions can be safely accessed, reducing reaction times. | Rapid synthesis of pyrroles at 145°C. | richmond.edu |

| Photochemistry | Uniform irradiation of the reaction mixture. | In-flow synthesis of 2,4-methanopyrrolidines. | researchgate.net |

Reaction Chemistry and Mechanistic Investigations

Electrophilic and Nucleophilic Reactivity of the Exocyclic Double Bond

The exocyclic double bond in 2-(pyrrolidin-1-ylmethylene)-2H-pyrrole is the primary site of its reactivity. The nitrogen atom of the pyrrolidine (B122466) ring donates its lone pair of electrons into the π-system, creating a high electron density at the exocyclic methylene (B1212753) carbon. This makes the exocyclic carbon atom strongly nucleophilic. Conversely, this polarization draws electron density away from the pyrrole (B145914) ring, rendering the endocyclic portion of the azafulvene system electrophilic. This dual reactivity allows it to react with both electrophiles and nucleophiles, primarily through addition and cycloaddition pathways. nih.gov

Addition Reactions

The polarized nature of the exocyclic double bond makes it susceptible to addition reactions. Nucleophilic attack typically occurs at the β-carbon of the α,β-unsaturated iminium system, a process analogous to a conjugate or Michael addition. masterorganicchemistry.comlibretexts.org Weak, soft nucleophiles are expected to add to the exocyclic carbon, driven by the formation of a more stable enamine or pyrrole tautomer after protonation. youtube.com

Conversely, strong, hard nucleophiles like organolithium or Grignard reagents may favor a 1,2-addition mechanism, attacking the more electrophilic C5 position of the pyrrole ring, which bears a partial positive charge in the zwitterionic resonance structure. libretexts.org However, reactions with such strong nucleophiles can be complex and may lead to multiple products. saskoer.calibretexts.org

Table 1: Predicted Regioselectivity of Addition Reactions

| Nucleophile Type | Predicted Site of Attack | Reaction Type |

| Soft Nucleophiles (e.g., thiolates, enamines) | Exocyclic Carbon | Michael (1,4- or 1,6-) Addition |

| Hard Nucleophiles (e.g., organolithiums) | C5 of Pyrrole Ring | 1,2-Addition |

Cycloaddition Reactions (e.g., [8π+2π] Cycloadditions)

Azafulvenes are highly valuable partners in cycloaddition reactions due to their extended π-system. nih.gov The 2-azafulvene core of this compound can participate as a 2π, 4π, or even an 8π component in cycloadditions, depending on the reaction partner and conditions. nih.gov Of particular note are [8π+2π] cycloadditions, which provide a powerful method for the construction of complex, fused heterocyclic systems. In these reactions, the azafulvene acts as the 8π component, reacting with a 2π electron partner (a dienophile or dipolarophile) to form a ten-membered ring system or, more commonly, a fused bicyclic structure.

The reaction of azafulvenes with electron-rich alkenes like enamines is a well-established method for synthesizing fused nitrogen-containing heterocycles. Intramolecular [6+2] cycloadditions between a fulvene (B1219640) and an enamine generated in situ have been reported to form triquinane derivatives. nih.gov By analogy, intermolecular cycloadditions of this compound with enamines are expected to proceed readily, with the enamine acting as the 2π component.

Activated styrenes, particularly those bearing electron-withdrawing groups, are also viable 2π partners in cycloadditions. chemrxiv.orgchemrxiv.org While many examples involve [2+2] photocycloadditions, nih.govchemrxiv.orgresearchgate.net heptafulvenes, which are structurally related, are known to undergo [8π+2π] cycloadditions with styrenes. nih.gov This suggests that 2-azafulvenes can react similarly with activated styrenes to yield complex cycloadducts.

This compound and related 2-azafulvenes are often highly reactive and are frequently generated in situ as transient intermediates. acs.org A common synthetic route involves the acid-catalyzed dehydration of 2-hydroxymethyl-1H-pyrroles (pyrrole-2-carbinols). acs.org The exceptional reactivity of the pyrrole core towards electrophiles can lead to facile oligomerization, which is a competing side reaction. acs.org

Another pathway to azafulvene intermediates involves the elimination of a leaving group from a pre-functionalized precursor. For instance, they have been proposed to form from the elimination of pyrrolidine from a Michael-type adduct. The propensity of pyrroles to form azafulvenium-like intermediates is also observed in the hydrolysis of α-difluoromethyl pyrroles, where the C-F bonds become labile under hydrolytic conditions. nih.gov These transient azafulvenes are then trapped by a suitable reaction partner present in the mixture, often a nucleophile or a dienophile. acs.org

Isomerization and Tautomerization Processes

The this compound structure exists in equilibrium with its more stable tautomer, 1-(1H-pyrrol-2-ylmethyl)pyrrolidine. The 2H-pyrrole form, also known as a pyrrolenine, is generally less aromatic and therefore less stable than the corresponding 1H-pyrrole tautomer. masterorganicchemistry.com The driving force for tautomerization is the restoration of the six-π-electron aromatic system of the pyrrole ring.

This equilibrium is crucial as the reactivity of the molecule can be dictated by which tautomer is present under the reaction conditions. For example, reactions involving the pyrrole N-H bond, such as N-alkylation or acylation, would proceed through the 1H-pyrrole tautomer. The position of the equilibrium can be influenced by factors such as solvent polarity and pH. In many cases, the less stable 2H-azafulvene tautomer is generated in situ and trapped before it can isomerize to the more stable 1H-pyrrole form. acs.org

Functionalization of the Pyrrole and Pyrrolidine Rings

Functionalization of the parent structure can be achieved on either the pyrrole or the pyrrolidine ring, often by taking advantage of the reactivity of the 1H-pyrrole tautomer.

The 1H-pyrrole tautomer is an electron-rich aromatic heterocycle and is susceptible to electrophilic substitution. Reactions such as formylation, acylation, and halogenation would be expected to occur on the pyrrole ring, although the presence of the bulky pyrrolidinemethyl substituent at the 2-position may influence the regioselectivity of these substitutions. Syntheses of various functionalized pyrroles often proceed through electrophilic substitution pathways or through condensation reactions that build the ring from functionalized precursors. rsc.orgnih.gov

The pyrrolidine ring can also be functionalized. Numerous methods exist for the α-C-H functionalization of pyrrolidines, often proceeding through the formation of an enamine or an azomethine ylide intermediate. wikipedia.org These methods allow for the introduction of alkyl or aryl substituents at the α-position of the pyrrolidine ring. Additionally, the nitrogen atom of the pyrrolidine ring retains its basic and nucleophilic character, allowing for reactions such as N-alkylation or N-acylation, though these would compete with reactions on the pyrrole nitrogen in the 1H-tautomer.

Alkylation and Acylation Reactions

Enamines are well-known for their nucleophilic character at the α-carbon, making them suitable substrates for reactions with electrophiles such as alkyl and acyl halides. masterorganicchemistry.com It is therefore hypothesized that this compound would react with various alkylating and acylating agents. The reaction would likely proceed via nucleophilic attack from the carbon atom of the methylidene group onto the electrophile. However, without experimental data, the specific conditions, regioselectivity, and outcomes of such reactions on this particular substrate remain speculative.

Dearomatization Reactions

The concept of dearomatization typically applies to aromatic compounds. Since this compound is already a non-aromatic isomer of a pyrrole derivative, reactions that would typically be classified as dearomatization are not directly applicable. However, related 1H-pyrroles can undergo dearomative functionalization to produce 2H-pyrrole derivatives. chim.it Cycloaddition reactions are a common route for transforming the chemical structure of such heterocyclic systems. rsc.org

Oxidation Chemistry

The oxidation of pyrrole derivatives can lead to a variety of products, including pyrrolin-2-ones. nih.govresearchgate.net The oxidation of 2H-pyrroles, in particular, can be achieved using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). chim.itorganic-chemistry.org It is plausible that this compound would be susceptible to oxidation, potentially at the enamine double bond or the pyrrole ring, but specific products and pathways have not been reported.

Hydrolysis Reactions

The hydrolysis of enamines to their corresponding carbonyl compounds and secondary amines is a fundamental and well-documented transformation in organic chemistry, typically occurring under acidic conditions. masterorganicchemistry.comchemistrysteps.comacs.org The mechanism involves protonation of the enamine at the carbon atom, followed by the addition of water to the resulting iminium ion and subsequent elimination of the amine. chemistrysteps.com It is highly probable that this compound would undergo hydrolysis to yield pyrrole-2-carbaldehyde and pyrrolidine.

Table 1: Anticipated Hydrolysis of this compound

| Reactant | Reagents | Expected Products |

|---|

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the intricate details of molecular structure in solution, including stereochemistry and conformational preferences.

The stereochemistry of the exocyclic C=C double bond in 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole, designated as Z (zusammen) or E (entgegen), is a critical aspect of its structural characterization. The relative orientation of the pyrrolidine (B122466) and 2H-pyrrole rings around this bond can be unambiguously determined using 1H NMR spectroscopy, particularly through Nuclear Overhauser Effect (NOE) experiments.

In a related compound, (Z)-1-(3,5-dichloro-2H-pyrrol-2-ylidene)-N,N-dimethylmethanamine, the Z-configuration was confirmed through X-ray crystallography, which provides a solid-state reference. mdpi.com For this compound in solution, a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment would be definitive. A spatial correlation between the proton on the exocyclic methine and the protons of the 2H-pyrrole ring would indicate the Z-isomer, while a correlation with the α-protons of the pyrrolidine ring would suggest the E-isomer. The presence of only one set of signals in the 1H and 13C NMR spectra often suggests the existence of a single, stable isomer. mdpi.com

Table 1: Hypothetical 1H NMR Chemical Shifts (ppm) for Z/E Isomers

| Proton | Expected Shift (Z-isomer) | Expected Shift (E-isomer) |

|---|---|---|

| =CH- | ~6.2 | ~6.5 |

| Pyrrole (B145914) H3 | ~6.8 | ~6.7 |

| Pyrrole H4 | ~6.1 | ~6.0 |

| Pyrrole H5 | ~6.9 | ~7.0 |

| Pyrrolidine α-CH2 | ~3.5 | ~3.8 |

Note: These are estimated values based on related structures and are for illustrative purposes.

The conformation of this compound is influenced by the rotational freedom around single bonds and the potential for intramolecular interactions. A key feature to investigate is the possibility of an intramolecular hydrogen bond between the N-H of the 2H-pyrrole ring and the nitrogen atom of the pyrrolidine ring. Such an interaction would significantly stabilize a specific conformation.

The presence and strength of intramolecular hydrogen bonds can be inferred from the chemical shift of the N-H proton in the 1H NMR spectrum. nih.gov In non-polar solvents, a downfield chemical shift (e.g., > 10 ppm) is often indicative of hydrogen bonding. nih.gov Furthermore, the temperature dependence of the N-H chemical shift can provide evidence; a smaller temperature coefficient suggests the presence of an intramolecular hydrogen bond, as it is less susceptible to disruption by solvent molecules compared to intermolecular hydrogen bonds. mdpi.com The conformation of the five-membered pyrrolidine ring, which typically adopts an envelope or twist conformation, can also be analyzed through the coupling constants of its protons. frontiersin.org

To further validate the experimental NMR data and gain deeper insight into the electronic structure, theoretical calculations of NMR chemical shifts are often performed using methods like Density Functional Theory (DFT). nih.govmdpi.com By optimizing the geometry of the molecule and calculating the magnetic shielding tensors, a theoretical NMR spectrum can be generated.

A strong correlation between the experimental and calculated chemical shifts for both 1H and 13C nuclei provides a high degree of confidence in the structural assignment. mdpi.com Discrepancies between the two can often be rationalized by considering solvent effects or dynamic processes that are not fully captured by the gas-phase calculations. This comparative approach is a powerful tool for confirming the proposed structure and understanding the electronic environment of the nuclei. nih.gov

X-ray Crystallography for Solid-State Structural Determination

In a similar structure, (Z)-1-(3,5-dichloro-2H-pyrrol-2-ylidene)-N,N-dimethylmethanamine, X-ray analysis revealed a planar arrangement of the pyrrole ring and the exocyclic C=C-N fragment, with specific bond lengths and angles that are characteristic of such a conjugated system. mdpi.com For the title compound, one would expect to obtain similar detailed information, which would serve as the ultimate benchmark for the solution-state studies conducted by NMR. The crystal packing would also reveal any intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the solid-state assembly. nih.gov

Table 2: Representative Crystallographic Data for a Related Pyrrole Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.8 |

| β (°) | 105.2 |

| Z | 4 |

Data is illustrative and based on a related structure.

Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies. The combination of both techniques provides a more complete vibrational profile due to their different selection rules.

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretch of the pyrrole ring (around 3300-3400 cm⁻¹), C-H stretches of the aromatic and aliphatic parts (around 2850-3100 cm⁻¹), the C=C stretching of the exocyclic double bond and the pyrrole ring (around 1600-1650 cm⁻¹), and C-N stretching vibrations (around 1200-1350 cm⁻¹). nih.gov The Raman spectrum would be particularly useful for observing the C=C stretching vibrations, which are often strong in Raman due to the change in polarizability. Theoretical calculations of the vibrational frequencies using DFT can aid in the precise assignment of the observed bands. nih.govresearchgate.net

Table 3: Expected Vibrational Frequencies (cm-1)

| Vibrational Mode | Expected Wavenumber Range |

|---|---|

| N-H Stretch (Pyrrole) | 3300 - 3400 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 2960 |

| C=C Stretch | 1600 - 1650 |

Electronic Absorption and Emission Spectroscopy

Electronic absorption spectroscopy, typically using Ultraviolet-Visible (UV-Vis) light, provides information about the electronic transitions within a molecule. The extended π-conjugated system in this compound, arising from the connection of the pyrrole ring, the exocyclic double bond, and the nitrogen lone pair of the pyrrolidine, is expected to give rise to absorption bands in the UV region.

One would anticipate observing π-π* transitions, which are characteristic of conjugated systems. researchgate.net The position and intensity of the absorption maximum (λmax) are sensitive to the extent of conjugation and the solvent polarity. For related pyrrole derivatives, absorption bands are observed in the 200-400 nm range. researchgate.netnist.gov Emission spectroscopy (fluorescence) could also be explored to study the excited state properties of the molecule, although not all conjugated molecules are fluorescent.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| (Z)-1-(3,5-dichloro-2H-pyrrol-2-ylidene)-N,N-dimethylmethanamine |

| N-methyl-α-methyl-2-pyrrolemethanimine |

| Pyridineketimines |

| Pyridinaldimines |

| 1-(p-tolylsulfonyl) pyrrole |

| 2,2-Dimethylchroman-4-one |

| 1,2-diphenyl-2-(pyrrolidin-1-yl)ethanone hydrochloride |

| myo-inositol |

| N,N-bis(1H-pyrrole-2yl) methylene (B1212753) naphthalene-2,3-diamine |

| 2-chloropyrrole |

| 5-Chloro-2-formylpyrrole |

| 1-(3-chloro-2-pyrrolylidene)-N,N-dimethylmethanamine |

| Ethylene glycol |

| Nipecotic acid |

| Pyrrole |

| 2-Acetyl pyrrole |

Characterization of Photophysical Properties (e.g., Stokes Shifts, Quantum Yields)

Detailed experimental data regarding the Stokes shifts and fluorescence quantum yields for this compound are not extensively reported in the reviewed literature. However, theoretical studies on similar pyrrole derivatives provide insights into their potential photophysical behavior. For instance, computational studies on related donor-π-acceptor systems indicate that the nature of the substituent groups significantly influences the intramolecular charge transfer (ICT) character of the excited state. This, in turn, affects the Stokes shift, which is the difference between the maxima of the absorption and emission spectra. A larger Stokes shift is generally expected in molecules with a significant change in dipole moment upon excitation, a characteristic feature of push-pull systems.

The fluorescence quantum yield, a measure of the efficiency of the emission process, is also highly dependent on the molecular structure and environment. For related pyrrole-based dyes, the quantum yield can vary widely. Factors such as the rigidity of the molecule and the presence of non-radiative decay pathways, like intersystem crossing, play a crucial role. For this compound, the flexibility of the pyrrolidinylmethylene group could potentially lead to non-radiative decay, possibly resulting in a lower quantum yield in solution.

Solvatochromic Studies

Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a hallmark of push-pull molecules. While specific experimental solvatochromic data for this compound is scarce, the electronic structure of the molecule strongly suggests that it would exhibit positive solvatochromism. This means that the absorption maximum would shift to longer wavelengths (a bathochromic or red shift) as the solvent polarity increases. This phenomenon is attributed to the greater stabilization of the more polar excited state compared to the ground state in polar solvents. The magnitude of this shift is often correlated with the change in the dipole moment of the molecule upon photoexcitation.

Electrochemical Properties

The electrochemical behavior of this compound is critical for understanding its electron-donating and -accepting capabilities and for assessing its potential use in electronic devices.

Redox Potentials and Energy Levels (HOMO-LUMO)

The HOMO is associated with the electron-donating ability of the molecule, and its energy level is correlated with the oxidation potential. A higher HOMO energy level indicates that the molecule is more easily oxidized. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole ring.

The LUMO, on the other hand, relates to the electron-accepting ability and is correlated with the reduction potential. A lower LUMO energy level suggests that the molecule can be more readily reduced. In this push-pull system, the LUMO is anticipated to be located more on the acceptor side of the molecule.

The HOMO-LUMO energy gap is a crucial parameter that determines the electronic absorption properties of the molecule. A smaller HOMO-LUMO gap generally corresponds to absorption at longer wavelengths. Theoretical studies on similar pyrrole-based push-pull systems have shown that the energy gap can be tuned by modifying the donor and acceptor strengths of the substituents.

Therefore, it is not possible to provide a scientifically accurate article with detailed research findings, data tables, and in-depth analysis for the following sections as requested:

Computational and Theoretical Chemistry Studies

Prediction of Spectroscopic Parameters

Vibrational Frequency Calculations

Generating content for these topics without specific published data would involve speculation or the use of data from analogous but distinct compounds, which would violate the instructions for accuracy and strict focus on the title compound. Further research in specialized chemical databases or new computational studies would be required to generate the specific data needed for this article.

UV-Vis Absorption and Fluorescence Spectra Simulation

The electronic absorption and emission properties of molecules like 2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole can be predicted with considerable accuracy using computational methods. Time-Dependent Density Functional Theory (TD-DFT) is a widely used approach for simulating UV-Vis and fluorescence spectra. youtube.comyoutube.comacs.org These calculations can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.

For instance, TD-DFT calculations performed at a specific level of theory, such as B3LYP with a 6-311++G** basis set, can provide the vertical excitation energies and the nature of the electronic transitions, for example, whether they are π→π* or n→π* transitions. ias.ac.in The choice of solvent can also be incorporated into these models using methods like the Polarizable Continuum Model (PCM), which can account for the effect of the solvent on the electronic structure and spectra. ias.ac.in

Table 1: Representative TD-DFT Calculated UV-Vis Absorption Data for a Hypothetical Pyrrole (B145914) Derivative in Dichloromethane

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 395 | 0.85 | HOMO → LUMO (π→π) |

| S0 → S2 | 320 | 0.12 | HOMO-1 → LUMO (π→π) |

| S0 → S3 | 285 | 0.05 | HOMO → LUMO+1 (π→π*) |

Note: This table is illustrative and based on typical values for similar compounds found in the literature. ias.ac.in

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions involving compounds like this compound, which is an enamine. makingmolecules.commasterorganicchemistry.com The formation and reactivity of enamines can be studied in detail using quantum chemical calculations. researchgate.netacs.orgyoutube.com

Transition State Characterization

A key aspect of studying a reaction mechanism is the identification and characterization of the transition state (TS). The transition state is a first-order saddle point on the potential energy surface, and its geometry and energy determine the activation barrier of the reaction. For reactions involving enamines, such as alkylation or acylation, computational methods can be used to locate the transition state structure. makingmolecules.com Frequency calculations are then performed to confirm that the structure is indeed a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the nature of chemical bonds and intermolecular interactions based on the topology of the electron density. nih.govresearchgate.netorientjchem.org For a molecule like this compound, QTAIM can be used to characterize interactions such as hydrogen bonds, which can play a significant role in its crystal packing and interactions with other molecules.

The analysis focuses on bond critical points (BCPs), which are points where the gradient of the electron density is zero. The values of the electron density (ρ) and its Laplacian (∇²ρ) at a BCP provide insight into the nature of the interaction. For example, for a typical hydrogen bond, ρ is relatively low, and ∇²ρ is positive. The strength of the interaction can also be estimated from the local potential and kinetic energy densities at the BCP. orientjchem.org QTAIM has been successfully applied to study intermolecular interactions in a variety of heterocyclic compounds. nih.gov

Isomerism and Tautomerism Studies

The structure of this compound allows for the possibility of isomerism and tautomerism. nih.gov Computational studies are highly effective in determining the relative stabilities of different isomers and tautomers. researchgate.netvu.nl

For this compound, one can consider the E/Z isomerism around the exocyclic C=C double bond. Furthermore, tautomerism is possible, involving proton transfer and a shift of the double bonds. The relative energies of these different forms can be calculated using high-level quantum chemical methods. These calculations can predict which isomer or tautomer is the most stable in the gas phase or in a particular solvent. Studies on similar heterocyclic systems have shown that the relative stability of tautomers can be significantly influenced by the solvent environment. nih.gov

Coordination Chemistry and Metal Complexes

2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole as a Ligand

Based on its structure, this compound could theoretically exhibit several modes of coordination. The primary coordination is expected to occur through the exocyclic nitrogen atom, which possesses a lone pair of electrons readily available for donation to a metal center. It could potentially act as a monodentate ligand through this nitrogen.

Furthermore, the pyrrole (B145914) nitrogen, while typically less basic, could also participate in coordination, potentially leading to bidentate chelation. This would form a five-membered chelate ring, a stable arrangement in coordination chemistry. The specific mode of coordination would likely depend on the nature of the metal ion, its steric requirements, and the reaction conditions.

The synthesis of metal complexes with this compound would likely involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction temperature would be crucial to control the stoichiometry and structure of the resulting complex.

Characterization of any synthesized complexes would rely on a suite of spectroscopic and analytical techniques. Infrared (IR) spectroscopy would be instrumental in observing shifts in the C=N and C=C stretching frequencies upon coordination. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would provide detailed information about the ligand's environment and any changes in chemical shifts upon complexation. For paramagnetic complexes, techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy would be necessary. Single-crystal X-ray diffraction would be the definitive method to elucidate the precise solid-state structure, including bond lengths, bond angles, and the coordination geometry around the metal center.

The structural characteristics of metal complexes containing this compound would be of significant interest. Key parameters would include the M-N bond lengths, which would provide insight into the strength of the metal-ligand interaction. The geometry around the metal center (e.g., tetrahedral, square planar, octahedral) would be dictated by the coordination number and the electronic configuration of the metal ion.

The planarity of the ligand upon coordination would also be a critical aspect. The conjugated system might lead to a relatively planar coordination, which could have implications for the electronic properties of the complex.

Electronic and Magnetic Properties of Complexes

The electronic properties of metal complexes with this compound would be influenced by both the metal ion and the ligand. The ligand's "push-pull" nature could lead to interesting electronic transitions, which could be studied using UV-Visible spectroscopy. The energy of these transitions would provide information about the electronic structure of the complex.

The magnetic properties would depend on the presence of unpaired electrons on the metal center. For complexes with paramagnetic metal ions (e.g., Cu(II), Fe(III)), magnetic susceptibility measurements would be essential to determine the magnetic moment and infer the spin state of the metal.

Catalytic Applications of Metal Complexes (non-biological)

While there is no specific information on the catalytic applications of metal complexes of this compound, complexes of related vinylogous amidines and pyrrole-based ligands have shown promise in various catalytic transformations. Potential areas of application could include oxidation, reduction, and cross-coupling reactions. The electronic and steric properties of the ligand could be tuned by modifying the pyrrole or pyrrolidine (B122466) rings, which in turn could influence the catalytic activity and selectivity of the metal complex.

Applications in Materials Science and Technology

Organic Electronic Materials

The delocalized π-electron system of the pyrrole (B145914) ring is a fundamental feature that makes it a compelling candidate for use in organic electronic materials. This delocalization allows for charge transport, a critical property for semiconductors. The "2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole" structure and its analogs can be incorporated into larger conjugated systems, such as polymers and oligomers, to tailor their electronic properties for specific device applications.

While extensive research on polymers incorporating the precise "this compound" unit is not widely documented, studies on closely related "1H-pyrrol-2-ylmethylene" compounds provide significant insights into their potential. These structures serve as foundational units for creating new π-conjugated oligomers and polymers. acs.org The synthesis of such materials often involves the condensation of pyrrole aldehydes with various organic C-H acids, leading to the formation of 2-vinylpyrrole derivatives. rsc.org

Theoretical and experimental studies on these 1H-pyrrol-2-ylmethylene compounds reveal considerable electronic delocalization between the pyrrole ring and the adjacent alkene unit. rsc.org This delocalization is crucial for establishing charge transport pathways in the resulting materials. The electronic properties, including the HOMO and LUMO energy levels, can be tuned by modifying the substituents on the pyrrole ring or the alkene group, which in turn affects the material's conductivity and optical properties. acs.orgacs.org

Polymers and oligomers based on pyrrole, known as polypyrroles and oligo-pyrroles, are a well-established class of conducting polymers. rsc.org The incorporation of pyrrole derivatives can influence the final properties of the polymer, such as its conductivity and processability. journaldephysique.org For instance, the copolymerization of pyrrole with its N-alkylated derivatives has been shown to modulate the electrical conductivity of the resulting material. journaldephysique.org The general synthetic accessibility and the ability to functionalize the pyrrole core make these systems promising for applications in organic thin-film transistors (OTFTs) and organic photovoltaic cells (OPVs). acs.org

Table 1: Electronic Properties of a Representative Pyrrole-based Copolymer

| Property | Value | Reference |

| Highest Occupied Molecular Orbital (HOMO) | -5.2 eV | researchgate.net |

| Lowest Unoccupied Molecular Orbital (LUMO) | -3.1 eV | researchgate.net |

| Electrochemical Band Gap | 2.1 eV | researchgate.net |

| Charge Carrier Mobility | Up to 10-3 cm2V-1s-1 | researchgate.net |

Note: Data is for a representative diketopyrrolopyrrole-based polymer and serves to illustrate the typical electronic properties of pyrrole-containing conjugated polymers.

The pyrrole scaffold is a key component in the design of many fluorescent dyes and chromophores. Pyrrole-2-carbaldehyde, a direct precursor to the "pyrrol-ylmethylene" core, is a particularly valuable building block in the synthesis of highly fluorescent molecules, most notably the BODIPY (boron-dipyrromethene) family of dyes. researchgate.net The reaction of pyrrole-2-carbaldehyde derivatives with other pyrroles, followed by complexation with a boron source, leads to the rigid and highly fluorescent BODIPY core.

The photophysical properties of these dyes can be finely tuned by modifying the substituents on the pyrrole rings. This allows for the creation of a wide range of fluorescent materials with absorption and emission wavelengths spanning the visible and near-infrared regions of the electromagnetic spectrum. Theoretical studies have shown that the electronic coupling between substituents and the chromophore's core plays a critical role in determining the spectral properties of these dyes.

Derivatives of the "pyrrol-ylmethylene" structure can exhibit interesting photophysical phenomena, such as solvatochromism, where the color of the fluorescence changes with the polarity of the solvent. For example, some unsymmetrical 1,4-dihydropyrrolo[3,2-b]pyrroles show a significant shift in their fluorescence emission from blue in nonpolar solvents to blue-green in polar solvents. acs.org This property is attributed to the formation of a twisted intramolecular charge transfer (TICT) state in polar environments. acs.org Furthermore, certain pyrrole derivatives have been shown to exhibit fluorescence in the solid state, a desirable property for applications in organic light-emitting diodes (OLEDs) and solid-state lighting. acs.org

Table 2: Photophysical Properties of a Representative Pyrrole-Based Fluorescent Dye

| Property | Value | Solvent | Reference |

| Absorption Maximum (λabs) | 493 nm | Chloroform | |

| Emission Maximum (λem) | 503 nm | Chloroform | |

| Fluorescence Quantum Yield (ΦF) | 0.95 | Chloroform | |

| Molar Extinction Coefficient (ε) | 80,000 M-1cm-1 | Chloroform |

Note: Data is for a representative BODIPY dye and serves to illustrate the typical photophysical properties of pyrrole-based fluorophores.

Chemical Sensors and Probes (non-biological)

The pyrrole moiety is a highly effective component in the design of chemical sensors and probes for the detection of various non-biological analytes, particularly ions. rsc.orgresearchgate.net The N-H proton of the pyrrole ring can act as a hydrogen-bond donor, allowing it to selectively bind with anions. This binding event can trigger a change in the electronic structure of the molecule, leading to a detectable optical or electrochemical signal. acs.orgrsc.org

Pyrrole-based systems have been developed as both colorimetric and fluorescent sensors. In a colorimetric sensor, the binding of an analyte results in a visible color change. In a fluorescent sensor, the analyte can either quench (turn-off) or enhance (turn-on) the fluorescence of the probe. researchgate.net Conjugated oligopyrroles are particularly well-suited for creating "turn-on" fluorescent sensors, as their flexible structures can become more rigid upon ion binding, leading to a significant increase in fluorescence intensity. acs.orgresearchgate.net

The "pyrrol-ylmethylene" framework can be readily functionalized to create receptors that are selective for specific analytes. For example, pyrrole-based Schiff bases have been synthesized to act as selective colorimetric and fluorescent sensors for fluoride (B91410) (F⁻) and hydroxide (B78521) (OH⁻) ions. acs.org In these systems, the pyrrole N-H group and an imine (-CH=N-) group work in concert to bind the anion. Similarly, other pyrrole-containing structures have been developed for the detection of metal cations such as iron (Fe³⁺/Fe²⁺) and zinc (Zn²⁺), as well as other anions like nitrite (B80452) (NO₂⁻). acs.orgrsc.orgnih.gov The versatility of pyrrole chemistry allows for the creation of sensor arrays, where multiple different pyrrole-based sensors can be used to detect a range of analytes simultaneously. organic-chemistry.org

Table 3: Examples of Pyrrole-Based Chemical Sensors

| Sensor Type | Analyte Detected | Detection Method | Reference |

| Pyrrole-based Schiff base | Fluoride (F⁻), Hydroxide (OH⁻) | Colorimetric & Fluorescent | acs.org |

| Conjugated oligopyrrole | Zinc (Zn²⁺) | Fluorescent ("turn-on") | acs.orgresearchgate.net |

| 2H-pyrrolo[3,4-c]pyridine derivative | Iron (Fe³⁺/Fe²⁺) | Fluorescent ("turn-off") | rsc.org |

| 4-(pyrrol-1-yl)pyridine | Nitrite (NO₂⁻) | Colorimetric | nih.gov |

Supramolecular Assemblies (excluding aggregation studies related to solubility for clinical purposes)

The ability of the pyrrole ring to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it an excellent building block for the construction of complex supramolecular assemblies. acs.org The N-H proton of the pyrrole ring is a reliable hydrogen-bond donor, which can direct the self-assembly of molecules into well-defined, higher-order structures. nih.gov

A prominent example of pyrrole-based supramolecular chemistry is the calix acs.orgpyrroles. These are macrocyclic molecules made up of four pyrrole rings linked by methylene (B1212753) bridges. The inward-pointing N-H protons create a cavity that can selectively bind anions through multiple hydrogen bonds. acs.org By modifying the calix acs.orgpyrrole structure, for instance, by attaching other functional groups, it is possible to create linear supramolecular polymers. acs.orgrsc.org These polymers are formed through the self-assembly of monomeric units held together by a combination of hydrogen bonding and other non-covalent interactions. rsc.org

Future Research Directions and Open Questions

Development of Novel Synthetic Pathways

Current synthetic methodologies for "2-(Pyrrolidin-1-ylmethylene)-2H-pyrrole" provide a starting point, but there is considerable scope for the development of more efficient, sustainable, and versatile routes. Future research should prioritize the exploration of green chemistry principles, aiming to reduce environmental impact and improve atom economy. nih.gov

Key areas for investigation include:

Catalytic Approaches: The development of novel catalytic systems, potentially utilizing earth-abundant metals or organocatalysts, could offer more efficient and selective syntheses. google.com This could lead to milder reaction conditions and a reduction in waste products compared to stoichiometric methods.

One-Pot Reactions and Tandem Processes: Designing synthetic strategies that combine multiple steps into a single operation would significantly enhance efficiency. nih.gov Tandem reactions, where the product of one transformation immediately undergoes a subsequent reaction, could streamline the synthesis and minimize purification efforts.

A comparative analysis of potential future synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Organocatalysis | Metal-free, often milder conditions, potential for asymmetric synthesis. nih.gov | Catalyst loading, potential for lower turnover numbers. |

| Photoredox Catalysis | Access to unique reactive intermediates, mild reaction conditions. | Requirement for specialized equipment, potential for side reactions. |

| Flow Chemistry | Precise control over reaction parameters, enhanced safety, scalability. | Initial setup costs, potential for clogging with solid byproducts. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields. nih.gov | Scalability can be challenging, potential for localized overheating. |

Table 1: Comparison of Potential Future Synthetic Strategies

Exploration of New Reactivity Modes

The reactivity of "this compound" is a promising area for future exploration. The presence of both an electron-rich pyrrole (B145914) core and a nucleophilic pyrrolidine (B122466) moiety suggests a diverse range of potential transformations.

Future research should focus on:

Cycloaddition Reactions: Investigating the participation of the 2H-pyrrole ring in various cycloaddition reactions, such as [4+2] or [3+2] cycloadditions, could lead to the synthesis of complex polycyclic structures with potential biological activity. nih.govnih.gov

C-H Activation: Exploring the selective functionalization of the various C-H bonds within the molecule through transition metal-catalyzed C-H activation would provide a powerful tool for late-stage diversification.

Reactions at the Methylene (B1212753) Bridge: The exocyclic double bond presents a handle for a variety of transformations, including hydrogenation, oxidation, and addition reactions, allowing for the introduction of new functional groups.

Advanced Computational Studies for Predictive Design

Computational chemistry offers a powerful and cost-effective means to predict the properties and reactivity of "this compound" and its derivatives. Advanced computational studies can guide experimental efforts and accelerate the discovery of new applications.

Future computational work should include:

Density Functional Theory (DFT) Calculations: DFT can be employed to investigate the electronic structure, molecular orbital energies, and reactivity indices of the molecule. This information can be used to predict the most likely sites for electrophilic and nucleophilic attack.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational flexibility of the molecule and its interactions with solvents or biological macromolecules. nih.govresearchgate.net This is particularly relevant for the design of molecules with specific binding properties.

Predictive Modeling for Material Properties: Computational screening can be used to predict the electronic, optical, and mechanical properties of polymers and other materials derived from "this compound."

Design of Next-Generation Functional Materials

The unique electronic and structural features of "this compound" make it an attractive building block for the design of novel functional materials.

Promising areas for future research include:

Conducting Polymers: Polymerization of "this compound" or its derivatives could lead to the formation of conducting polymers with potential applications in organic electronics, such as sensors and organic light-emitting diodes (OLEDs).

Corrosion Inhibitors: The nitrogen-containing heterocyclic structure suggests potential as a corrosion inhibitor for various metals.

Organic Frameworks: Incorporation of this molecule as a linker in metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could result in materials with tailored porosity and functionality for applications in gas storage, separation, and catalysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.